![molecular formula C21H14ClN3OS2 B5110382 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. In
作用機序
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are essential for cell division. Inhibition of CDK activity leads to cell cycle arrest and ultimately cell death. N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of the retinoblastoma protein, which is a tumor suppressor protein that regulates cell cycle progression. N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has also been shown to induce the expression of p21, which is a cyclin-dependent kinase inhibitor that regulates cell cycle progression. In addition, N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has been found to inhibit the expression of anti-apoptotic proteins, which promote cell survival.
実験室実験の利点と制限
One of the advantages of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide is its specificity for CDKs. It has been found to selectively inhibit CDK2, CDK5, and CDK9, which are enzymes that are overexpressed in cancer cells. This specificity makes N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide a promising candidate for cancer therapy. However, one of the limitations of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its potential as a tool for studying the role of CDKs in cell cycle regulation and cancer development. Additionally, research could be conducted to improve the solubility of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide, which would make it more feasible for in vivo administration.
合成法
The synthesis of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide involves the reaction of 4-(4-chlorophenyl)-2-thiocyanatothiazole with 1-naphthylamine in the presence of potassium carbonate and dimethylformamide. The resulting product is purified by column chromatography to obtain the pure compound. The yield of the synthesis is around 50%.
科学的研究の応用
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has shown potential in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell division. N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide has been tested in various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown promising results.
特性
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-10-8-14(9-11-15)18-12-28-21(23-18)25-20(27)24-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPWITYPHCUIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


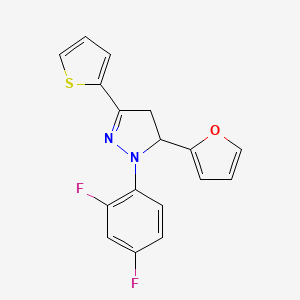
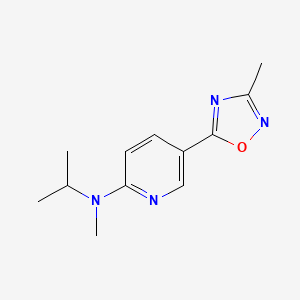
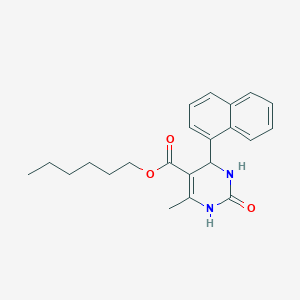
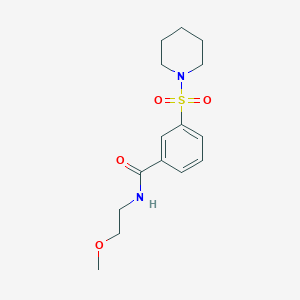
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
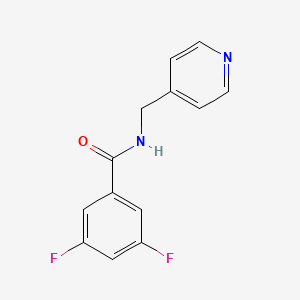
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
